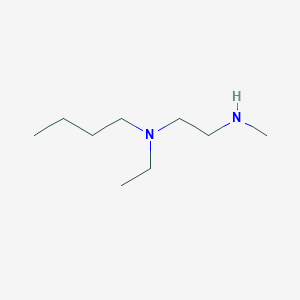
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine is an organic compound belonging to the class of diamines. This compound features a unique structure with three different alkyl groups attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various chemical syntheses and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine. One common method is as follows:
Starting Material: Ethane-1,2-diamine.
Alkylation: Sequential alkylation with butyl bromide, ethyl bromide, and methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reactions are usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The process involves:
Continuous Flow Alkylation: Using a series of reactors where ethane-1,2-diamine is continuously fed and sequentially alkylated with butyl, ethyl, and methyl halides.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Aplicaciones Científicas De Investigación
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and as a curing agent in epoxy formulations.
Mecanismo De Acción
The mechanism by which N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine exerts its effects depends on its application:
In Coordination Chemistry: It acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms.
In Biological Systems: It can interact with enzymes or receptors, potentially inhibiting or modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine: Unique due to its specific alkyl substitution pattern.
N1-Methyl-N2-ethyl-N2-propylethane-1,2-diamine: Similar structure but different alkyl groups.
N1-Butyl-N2-methylethane-1,2-diamine: Lacks the ethyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of alkyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized chemical syntheses and industrial applications where other diamines may not be as effective.
Propiedades
Fórmula molecular |
C9H22N2 |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
N'-butyl-N'-ethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-8-11(5-2)9-7-10-3/h10H,4-9H2,1-3H3 |
Clave InChI |
URTVBFSTUHLTCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC)CCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


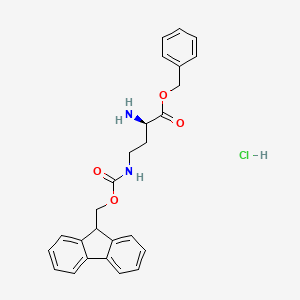

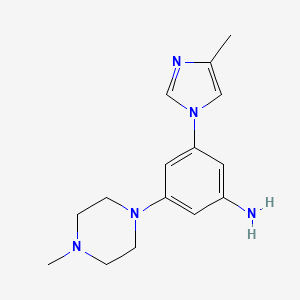
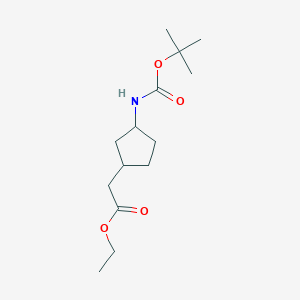

![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
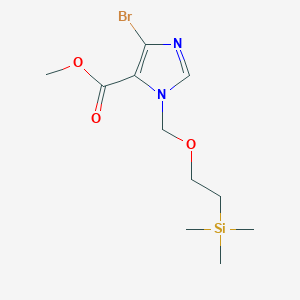
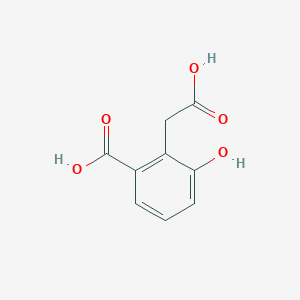
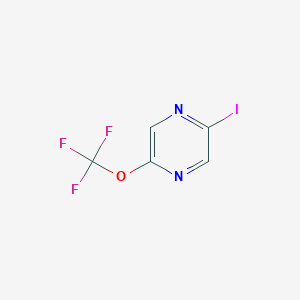
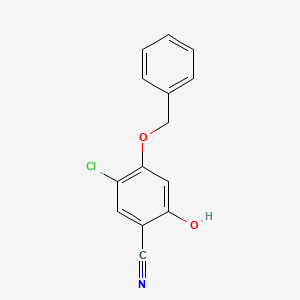
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
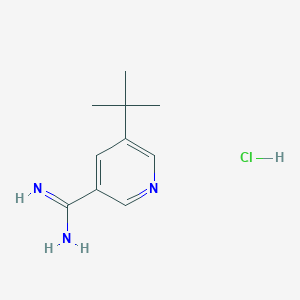
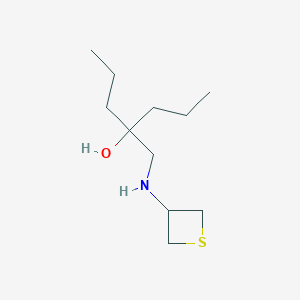
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
